molecular formula C9H12F3N3 B1427933 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine CAS No. 1248474-59-0

4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine

Cat. No.: B1427933
CAS No.: 1248474-59-0
M. Wt: 219.21 g/mol
InChI Key: ITNXUYZIQBGQFA-UHFFFAOYSA-N
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Description

4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine is a useful research compound. Its molecular formula is C9H12F3N3 and its molecular weight is 219.21 g/mol. The purity is usually 95%.
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Biological Activity

4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine is a compound characterized by its unique structural features, including a trifluoromethyl group and a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of drug discovery and agrochemicals. The trifluoromethyl group is known to enhance the lipophilicity and overall biological activity of compounds, making them more effective in interacting with biological targets.

  • Chemical Name : this compound
  • CAS Number : 1248474-59-0
  • Molecular Formula : C₉H₁₂F₃N₃
  • Molecular Weight : 219.2069 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential applications in medicinal chemistry.

Anticancer Activity

Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, derivatives based on the 1H-pyrazole structure have shown inhibitory effects on several cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
    These compounds demonstrated varying degrees of antiproliferative activity, suggesting that modifications to the pyrazole structure can enhance efficacy against specific cancer types .

Antimicrobial Properties

The incorporation of the trifluoromethyl group has been linked to increased antimicrobial activity. Studies have shown that similar pyrazole derivatives exhibit potent growth inhibition against Gram-positive bacteria. The minimal inhibitory concentration (MIC) values for some derivatives were found to be as low as 0.78–3.125 μg/ml, indicating strong antibacterial potential .

Structure-Activity Relationship (SAR)

The presence of both piperidine and pyrazole rings in the structure of this compound suggests a complex interaction with biological systems. SAR studies have revealed that:

  • The trifluoromethyl group enhances lipophilicity, which is crucial for cellular uptake.
  • Modifications to the piperidine ring can influence binding affinity and selectivity towards biological targets.
    This knowledge is critical for optimizing the compound's pharmacological profile for therapeutic applications .

Case Studies and Research Findings

Several research studies have focused on synthesizing and evaluating derivatives of this compound:

StudyFindings
Explored anticancer activity against various cell lines; significant inhibition observed in MDA-MB-231 and HepG2 cells.
Investigated antimicrobial properties; identified potent Gram-positive bacterial growth inhibitors with low toxicity profiles.
Analyzed structure modifications; demonstrated that certain substitutions significantly improved metabolic stability and solubility while maintaining activity.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine typically involves cyclocondensation reactions and can be optimized through various methods, including microwave-assisted techniques. Characterization is performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the compound .

Pharmaceutical Applications

This compound has shown potential in several therapeutic areas:

  • Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various pathogens, including fungi and bacteria. The presence of the trifluoromethyl group enhances these properties, making them suitable candidates for developing new antimicrobial agents .
  • CNS Disorders : The compound's structural similarity to known psychoactive substances suggests potential applications in treating central nervous system disorders, including anxiety and depression. Its ability to modulate neurotransmitter systems may provide therapeutic benefits .
  • Anticancer Properties : Studies have highlighted the potential of pyrazole derivatives in cancer therapy, focusing on their ability to inhibit tumor growth and induce apoptosis in cancer cells. The trifluoromethyl substitution is believed to enhance the bioactivity of these compounds against various cancer types .

Agrochemical Applications

The agrochemical industry has shown interest in this compound due to its:

  • Pesticidal Activity : Similar pyrazole compounds have been investigated for their effectiveness as pesticides. Their ability to disrupt biological pathways in pests makes them promising candidates for developing environmentally friendly agricultural chemicals .
  • Herbicidal Properties : The compound's structural characteristics suggest potential herbicidal activity, which could lead to the development of new herbicides that are effective against resistant weed species .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of pyrazole derivatives, including those structurally related to this compound, for their antimicrobial activity. Results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antifungal activity against common pathogens like Candida albicans and Aspergillus niger. This study underscores the potential of this compound in developing new antifungal agents .

Case Study 2: CNS Activity

In a pharmacological evaluation, a derivative of this compound was tested for its effects on anxiety-like behaviors in animal models. The results showed significant anxiolytic effects compared to control groups, suggesting that this compound could be further explored for treating anxiety disorders .

Properties

IUPAC Name

4-[3-(trifluoromethyl)pyrazol-1-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3/c10-9(11,12)8-3-6-15(14-8)7-1-4-13-5-2-7/h3,6-7,13H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNXUYZIQBGQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=CC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a dichloromethane solution (1.5 mL) of tert-butyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine-1-carboxylate (150 mg, 0.50 mmol) synthesized in Reference Synthesis Example 33, trifluoroacetic acid (0.7 mL) was added at room temperature, and the resultant solution was stirred for 3 hours. After completion of the reaction, the reaction solution was concentrated under reduced pressure and water was added to the concentrated reaction solution, followed by extraction from the resultant mixture with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the title compound (140 mg, quantitative).
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine-1-carboxylate
Quantity
150 mg
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.